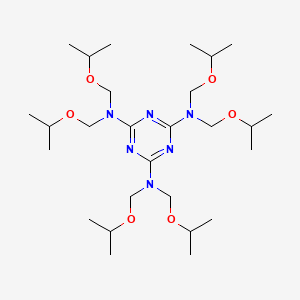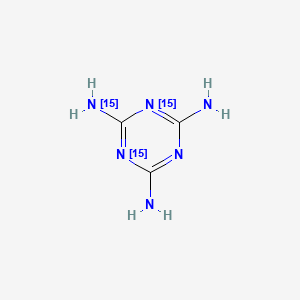
(3,5-15N2)1,3,5-triazine-2,4,6-tri(15N)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melamine-15N3, also known as 1,3,5-Triazine-2,4,6-triamine-15N3, is a stable isotope-labeled compound with the molecular formula C3H615N3. It is a derivative of melamine, where three nitrogen atoms are replaced with the nitrogen-15 isotope. This compound is primarily used in analytical chemistry and scientific research due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Melamine-15N3 can be synthesized through the reaction of cyanamide with a nitrogen-15 labeled compound. One common method involves the use of 15N-labeled urea, which reacts with cyanamide under controlled conditions to form melamine-15N3 . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of melamine-15N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 15N-labeled starting materials and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Melamine-15N3 undergoes various chemical reactions, including:
Oxidation: Melamine-15N3 can be oxidized to form cyanuric acid derivatives.
Reduction: Reduction reactions can convert melamine-15N3 to its corresponding amine derivatives.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Cyanuric acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine compounds.
Aplicaciones Científicas De Investigación
Melamine-15N3 is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Mecanismo De Acción
The mechanism of action of melamine-15N3 is primarily related to its isotopic labeling. The nitrogen-15 isotope allows for precise tracking and quantification in various analytical techniques. In biological systems, melamine-15N3 can be incorporated into metabolic pathways, enabling researchers to study nitrogen utilization and transformation at a molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Melamine-13C3: A carbon-13 labeled derivative of melamine used in similar analytical applications.
Melamine-d6: A deuterium-labeled melamine compound used for tracing hydrogen atoms in chemical reactions.
Ammelide: A hydrolysis product of melamine with similar chemical properties.
Uniqueness
Melamine-15N3 is unique due to its nitrogen-15 labeling, which provides distinct advantages in isotopic tracing and quantification. Compared to other labeled compounds, melamine-15N3 offers higher sensitivity and specificity in analytical applications, making it a valuable tool in scientific research .
Propiedades
Número CAS |
1958100-99-6 |
|---|---|
Fórmula molecular |
C3H6N6 |
Peso molecular |
129.10 g/mol |
Nombre IUPAC |
(3,5-15N2)1,3,5-triazine-2,4,6-tri(15N)amine |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,7+1,8+1 |
Clave InChI |
JDSHMPZPIAZGSV-DPZTXFNWSA-N |
SMILES isomérico |
C1(=NC(=[15N]C(=[15N]1)[15NH2])N)N |
SMILES canónico |
C1(=NC(=NC(=N1)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


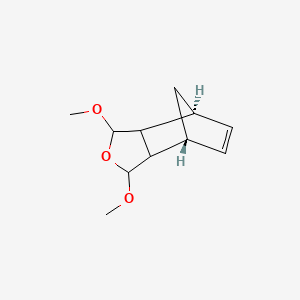
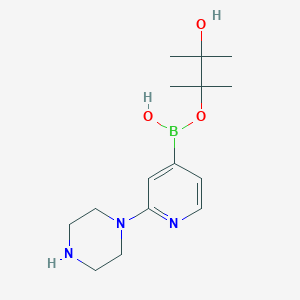
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
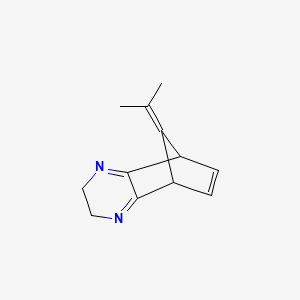

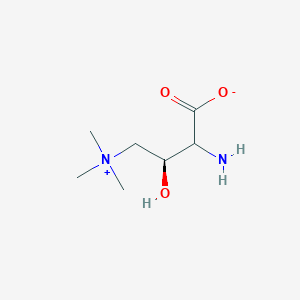
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)
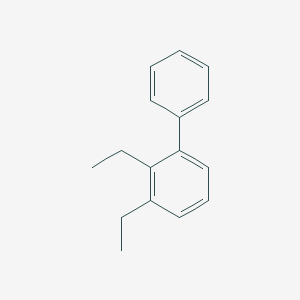
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
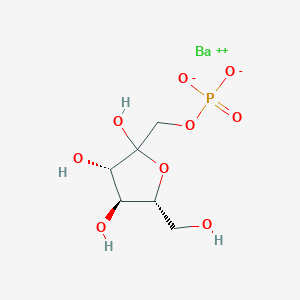
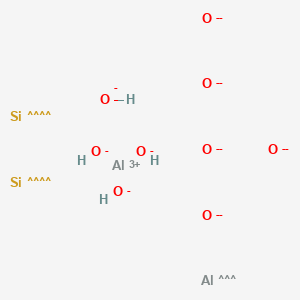
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
